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Compound of Interest

Compound Name: p-(1-Adamantyl)toluene

Cat. No.: B072711 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for p-(1-
Adamantyl)toluene, a molecule of interest in medicinal chemistry and materials science due to

its rigid, lipophilic adamantyl cage appended to a toluene moiety. This document is intended for

researchers, scientists, and professionals in drug development, offering detailed spectroscopic

data and the experimental protocols for their acquisition.

Spectroscopic Data Summary
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for p-(1-Adamantyl)toluene. The data is organized into tables for

clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1 ¹H NMR Data

The ¹H NMR spectrum of p-(1-Adamantyl)toluene provides information on the chemical

environment of the hydrogen atoms in the molecule. The spectrum was reportedly acquired on

a 400 MHz instrument using deuterated chloroform (CDCl₃) as the solvent.
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Chemical Shift (ppm) Multiplicity Assignment

7.254 Doublet Aromatic Protons

7.128 Doublet Aromatic Protons

2.313 Singlet Methyl Protons

2.080 Broad Singlet Adamantyl Protons

1.898 Broad Singlet Adamantyl Protons

1.77 Broad Singlet Adamantyl Protons

1.75 Broad Singlet Adamantyl Protons

Note: The assignments are based on typical chemical shifts for aromatic, methyl, and

adamantyl protons.

1.1.2 ¹³C NMR Data

While a specific experimental dataset for the ¹³C NMR of p-(1-Adamantyl)toluene was not

found in the searched databases, the expected chemical shifts can be predicted based on the

adamantane and p-substituted toluene fragments. The following table outlines these expected

regions.

Chemical Shift (ppm) Assignment

~145-150 Quaternary Aromatic Carbon (C-Ad)

~135-140 Quaternary Aromatic Carbon (C-CH₃)

~128-130 Aromatic CH Carbons (meta to Ad)

~124-126 Aromatic CH Carbons (ortho to Ad)

~40-45 Adamantyl CH₂ Carbons

~35-40 Quaternary Adamantyl Carbon (C-Aromatic)

~28-32 Adamantyl CH Carbons

~20-22 Methyl Carbon

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b072711?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: These are approximate chemical shift ranges. Actual experimental values may vary.

Infrared (IR) Spectroscopy
Specific experimental IR absorption data for p-(1-Adamantyl)toluene was not available in the

conducted searches. However, the characteristic absorption bands can be predicted based on

its functional groups.

Wavenumber (cm⁻¹) Vibration Type Functional Group

3100-3000 C-H Stretch Aromatic

2950-2850 C-H Stretch Adamantyl and Methyl

1615-1580 C=C Stretch Aromatic Ring

1520-1490 C=C Stretch Aromatic Ring

1470-1440 C-H Bend Adamantyl and Methyl

850-800 C-H Out-of-Plane Bend p-Disubstituted Benzene

Note: This table represents expected absorption regions. The actual spectrum would show

more complex patterns in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)
The mass spectrum of p-(1-Adamantyl)toluene provides information about its molecular

weight and fragmentation pattern. The data presented below was obtained by electron

ionization (EI). The molecular formula is C₁₇H₂₂ with a molecular weight of 226.36 g/mol .
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m/z Relative Intensity (%) Assignment (Proposed)

226 73.9 [M]⁺ (Molecular Ion)

169 100.0 [M - C₄H₉]⁺

132 23.1 [M - C₇H₇]⁺

105 13.7 [C₈H₉]⁺

91 10.8 [C₇H₇]⁺ (Tropylium ion)

183 10.0 [M - C₃H₅]⁺

77 6.5 [C₆H₅]⁺

Note: The fragmentation pattern is consistent with the loss of fragments from the adamantyl

cage and cleavage of the bond between the adamantyl and toluene moieties.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of p-(1-Adamantyl)toluene.

Materials:

p-(1-Adamantyl)toluene

Deuterated chloroform (CDCl₃)

NMR tubes (5 mm diameter)

Volumetric flask and pipette

NMR spectrometer (e.g., 400 MHz)

Procedure:
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Sample Preparation:

Accurately weigh approximately 10-20 mg of p-(1-Adamantyl)toluene for ¹H NMR (20-50

mg for ¹³C NMR) and transfer it to a clean, dry vial.

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

Gently swirl or sonicate the vial to ensure the sample is completely dissolved.

Using a Pasteur pipette, transfer the solution into an NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition:

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number

of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be required (e.g., 128 or more) due to the low natural abundance of

¹³C.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.
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Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm

for ¹H NMR, δ = 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane

(TMS).

Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy
Objective: To obtain the infrared absorption spectrum of p-(1-Adamantyl)toluene.

Materials:

p-(1-Adamantyl)toluene

Potassium bromide (KBr), IR grade

Mortar and pestle (agate)

Pellet press

FTIR spectrometer

Procedure (KBr Pellet Method):

Sample Preparation:

Place a small amount of KBr powder in an oven to ensure it is completely dry.

Weigh approximately 1-2 mg of p-(1-Adamantyl)toluene and about 100-200 mg of dry

KBr powder.

Grind the KBr in an agate mortar to a fine powder.

Add the p-(1-Adamantyl)toluene to the mortar and grind the mixture thoroughly until a

fine, homogeneous powder is obtained.

Pellet Formation:

Transfer a portion of the powder mixture to the die of a pellet press.
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Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent

pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the wavenumbers of the significant absorption bands.

Mass Spectrometry
Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions

of p-(1-Adamantyl)toluene.

Materials:

p-(1-Adamantyl)toluene

Volatile solvent (e.g., methanol or dichloromethane)

Mass spectrometer with an electron ionization (EI) source

Procedure:

Sample Introduction:

Dissolve a small amount of p-(1-Adamantyl)toluene in a suitable volatile solvent.
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Introduce the sample into the mass spectrometer. This can be done via a direct insertion

probe for a solid sample or through a gas chromatograph (GC-MS) for a solution.

Ionization:

The sample molecules are vaporized in the ion source.

A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules,

causing the ejection of an electron to form a molecular ion ([M]⁺) and inducing

fragmentation.

Mass Analysis:

The positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or

time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

Detection:

An electron multiplier or other detector records the abundance of ions at each m/z value.

Data Processing:

The instrument software generates a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like p-(1-Adamantyl)toluene.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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